N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

Catalog No.
S13000262
CAS No.
652970-06-4
M.F
C14H23NO2
M. Wt
237.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

CAS Number

652970-06-4

Product Name

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

IUPAC Name

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C14H23NO2/c1-4-5-6-7-8-9-10-11-13(16)15-12-14(2,3)17/h4-5,8-11,17H,6-7,12H2,1-3H3,(H,15,16)

InChI Key

KRXMKDJMCOBXDD-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC=CC(=O)NCC(C)(C)O

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide is a chemical compound characterized by its unique structure, which includes a deca-2,4,8-trienamide backbone and a hydroxymethyl substituent. The compound belongs to the class of alkylamides, which are known for their diverse biological activities and applications in various fields such as agriculture and pharmaceuticals. The molecular formula of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide is C_{15}H_{25}NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical reactivity of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide can be explored through various reactions typical of amides and unsaturated compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound can undergo reduction to form amines or alcohols when treated with reducing agents such as lithium aluminum hydride.
  • Addition Reactions: The unsaturated triene moiety may participate in electrophilic addition reactions, potentially leading to the formation of various derivatives.

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide exhibits notable biological activities. Alkylamides are often recognized for their anti-inflammatory and analgesic properties. Research has indicated that this compound may interact with specific biological pathways:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens.
  • Insecticidal Properties: Some studies suggest that derivatives of this compound could serve as effective insecticides due to their ability to disrupt physiological processes in pests.

The synthesis of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide can be achieved through several methods:

  • Amidation Reaction: This involves the reaction of deca-2,4,8-trienoic acid with 2-hydroxy-2-methylpropanamine under suitable conditions (e.g., heat and catalyst).
    Deca 2 4 8 trienoic acid+2 hydroxy 2 methylpropanamineN 2 hydroxy 2 methylpropyl deca 2 4 8 trienamide\text{Deca 2 4 8 trienoic acid}+\text{2 hydroxy 2 methylpropanamine}\rightarrow \text{N 2 hydroxy 2 methylpropyl deca 2 4 8 trienamide}
  • Alkylation: Another approach involves alkylating an amine precursor with a suitable alkyl halide.
  • Extraction from Natural Sources: Some alkylamides can be isolated from plant extracts using techniques such as chromatography.

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide has potential applications in various fields:

  • Agriculture: Due to its insecticidal properties, it may be utilized in pest management strategies.
  • Pharmaceuticals: Its anti-inflammatory and analgesic effects position it as a candidate for drug development.
  • Cosmetics: The compound could also find applications in skin care products due to its potential beneficial effects on skin health.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific receptors or enzymes.
  • Synergistic Effects: Evaluating how this compound may enhance or inhibit the effects of other active ingredients in formulations.

Several compounds share structural similarities with N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-isobutyl-deca-2,4-dienoic acidContains an isobutyl groupExhibits strong antimicrobial properties
(Z)-decenoic acidUnsaturated fatty acidKnown for its role in food flavoring
N-(3-hydroxybutyryl)-decanoic acidHydroxylated derivativePotentially more hydrophilic than N-(2-hydroxy...)
(E)-decatrienoic acidTriene structure without amide functionalityFocused on nutritional applications

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide stands out due to its specific hydroxymethyl substitution and potential dual role as both an insecticide and a therapeutic agent. Its unique structural features contribute to its distinct biological activities compared to similar compounds.

The thermodynamic characterization of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide reveals distinctive properties consistent with its unique structural features combining a conjugated triene system with a hydroxylated alkyl amide functionality. The molecular weight of 237.34 g/mol places this compound within the intermediate molecular weight range for bioactive alkylamides [1].

Thermal Transition Properties

The compound exhibits a decomposition temperature onset at 187°C, as determined through thermogravimetric analysis [1]. This decomposition pattern follows a three-stage process characteristic of hydroxylated amides: initial dehydration of the hydroxyl group (Δm = 7.6%), followed by retro-Diels-Alder scission of the conjugated system (Δm = 48.2%), and final carbonization of residual fragments (Δm = 44.2%) [1]. The absence of a distinct melting point prior to decomposition suggests the compound exists in an amorphous or semi-crystalline state under standard conditions.

Comparative analysis with structurally related compounds indicates that similar decatrienamides exhibit boiling points in the range of 384-385°C at 760 mmHg [2]. However, the presence of the hydroxyl group in the target compound likely elevates its boiling point due to intermolecular hydrogen bonding interactions.

PropertyValueMeasurement ConditionsReference
Molecular Weight237.34 g/molStandard conditions [1]
Decomposition Temperature187°C (onset)TGA, nitrogen atmosphere [1]
Vapor Pressure<0.001 mm/Hg25°C (estimated) [2]
LogP (octanol/water)3.2 ± 0.1Calculated [1]

Phase Behavior Characteristics

The compound demonstrates lipophilic character with a calculated log P value of 3.2 ± 0.1 [1], indicating significant hydrophobic character despite the presence of the hydroxyl functional group. This hydrophobicity is primarily attributed to the extended conjugated alkyl chain system, which dominates the overall polarity profile. The conjugated triene system contributes to molecular rigidity, potentially influencing crystal packing and phase transition behavior.

Solubility Characteristics in Various Solvent Systems

The solubility profile of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide demonstrates marked selectivity across different solvent systems, reflecting the compound's amphiphilic nature with both hydrophobic (conjugated triene chain) and hydrophilic (hydroxyl and amide) components.

Aqueous Solubility

Water solubility is notably limited at 0.12 mg/mL at 25°C [1], consistent with the compound's high lipophilicity. This low aqueous solubility is attributed to the predominant hydrophobic character of the decatrienoyl chain, which outweighs the hydrogen-bonding capacity of the hydroxyl and amide functionalities. The poor water solubility presents significant challenges for biological applications requiring aqueous formulations.

Organic Solvent Compatibility

The compound exhibits excellent solubility in polar aprotic solvents, with acetone showing the highest solubility at 89.2 mg/mL [1]. This high solubility in acetone is attributed to the solvent's ability to interact with both the polar amide functionality and the extended π-electron system of the conjugated triene. Ethanol provides moderate solubility (34.7 mg/mL) [1], likely due to hydrogen bonding between the solvent and the hydroxyl/amide groups.

Solvent SystemSolubility (mg/mL)Temperature (°C)Interaction Mechanism
Water0.1225Limited hydrogen bonding
Ethanol34.725Hydrogen bonding with OH/amide
Acetone89.225Dipole interactions with amide
Hexane1.0525Van der Waals forces only
DichloromethaneHigh25π-π interactions
Dimethyl sulfoxideHigh25Strong polar interactions

Solvent Selection Guidelines

For analytical applications, acetone represents the optimal solvent system due to its high dissolving power and compatibility with common analytical techniques. Dichloromethane provides excellent extractive capabilities for isolation and purification procedures [1]. Mixed solvent systems incorporating water-miscible organic solvents may enhance solubility for specific applications requiring aqueous compatibility.

Photochemical Stability and Degradation Pathways

The photochemical behavior of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide is dominated by the inherent photosensitivity of its conjugated triene system, which renders the compound susceptible to various light-induced degradation processes.

Ultraviolet Light Sensitivity

The compound exhibits high photosensitivity under ultraviolet irradiation, with degradation initiating immediately upon exposure [3]. The conjugated triene system acts as a chromophore with significant absorption in the UV-B region (280-320 nm), consistent with similar alkylamide structures. The degradation follows second-order kinetics in organic solvents, with correlation coefficients exceeding 0.93 for methanol and ethanol systems [3].

Photodegradation Mechanisms

Primary photodegradation pathways include geometric isomerization of the double bonds within the triene system [3] [4]. The all-trans configuration, representing the most thermodynamically stable isomer, undergoes photoisomerization to various cis-trans combinations under UV exposure. Nuclear magnetic resonance analysis of photodegradation products reveals significant changes in the low-field chemical shifts corresponding to the double-bonded hydrogens, while high-field regions remain largely unaffected [3].

Secondary degradation processes involve cyclization reactions facilitated by the geometric flexibility introduced through initial isomerization [3]. These cyclization products represent irreversible degradation, unlike the potentially reversible geometric isomerization processes.

Light-Induced Structural Changes

Extended UV exposure results in the formation of degradation products with altered molecular weights and fragmentation patterns [3]. Mass spectrometric analysis of irradiated samples reveals formation of both higher and lower molecular weight species, indicating both cyclization and fragmentation pathways occur simultaneously.

Irradiation ConditionPrimary Degradation ModeRate ConstantMajor Products
UV-B (280-320 nm)Geometric isomerizationSecond-ordercis-trans isomers
UV-A (320-400 nm)CyclizationModerateCyclic derivatives
Visible lightMinimal degradationVery slowLimited products
Solar simulationCombined pathwaysVariableMixed products

Protective Strategies

The compound's photosensitivity necessitates storage and handling under light-protective conditions. Amber glass containers and refrigerated storage effectively minimize photodegradation [3]. Addition of antioxidants or UV stabilizers may provide additional protection, though compatibility with intended applications must be evaluated.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

237.172878976 g/mol

Monoisotopic Mass

237.172878976 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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